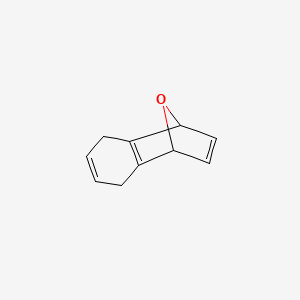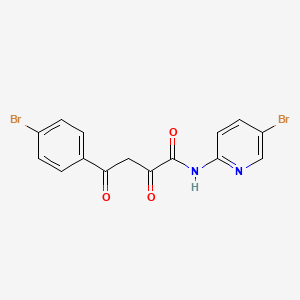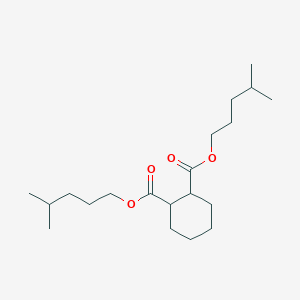![molecular formula C14H14Cl2N4O2 B14257256 Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate CAS No. 207562-39-8](/img/structure/B14257256.png)
Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate is a chemical compound known for its unique structure and properties It contains a butyl ester group attached to a benzoate moiety, which is further linked to a 4,6-dichloro-1,3,5-triazine ring through an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with an appropriate amine, followed by esterification with butanol. The reaction conditions often include the use of a base such as sodium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dioxane or THF at elevated temperatures (70-80°C) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving these molecular targets, which can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4,6-Dichloro-1,3,5-triazin-2-YL)amino]benzoic acid
- 4-[(4,6-Dichloro-1,3,5-triazin-2-YL)amino]benzamide
- 4-[(4,6-Dichloro-1,3,5-triazin-2-YL)amino]phenol
Uniqueness
Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate is unique due to its butyl ester group, which imparts different solubility and reactivity properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
207562-39-8 |
|---|---|
Molekularformel |
C14H14Cl2N4O2 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
butyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-2-3-8-22-11(21)9-4-6-10(7-5-9)17-14-19-12(15)18-13(16)20-14/h4-7H,2-3,8H2,1H3,(H,17,18,19,20) |
InChI-Schlüssel |
ICLCNEAHXVPQMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
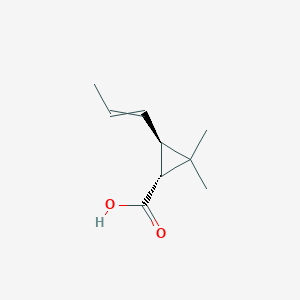
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
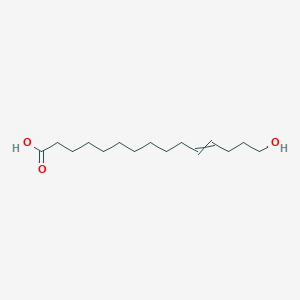
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)


![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

